molecular formula C14H21NO4 B12488496 N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine

Cat. No.: B12488496
M. Wt: 267.32 g/mol
InChI Key: MCDBMHVSZPGFLF-UHFFFAOYSA-N
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Description

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine is a chemical compound characterized by the presence of an isopropoxy group, a methoxy group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine typically involves the reaction of 4-isopropoxy-3-methoxybenzylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropoxy-3-methoxybenzyl)-N’-phenylurea
  • N-(4-isopropoxy-3-methoxybenzyl)-2-(methylthio)benzamide
  • N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide

Uniqueness

N-(4-isopropoxy-3-methoxybenzyl)-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

3-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C14H21NO4/c1-10(2)19-12-5-4-11(8-13(12)18-3)9-15-7-6-14(16)17/h4-5,8,10,15H,6-7,9H2,1-3H3,(H,16,17)

InChI Key

MCDBMHVSZPGFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNCCC(=O)O)OC

Origin of Product

United States

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